Basic Orange 14

説明

Contextualization within Acridine (B1665455) and Dye Chemistry

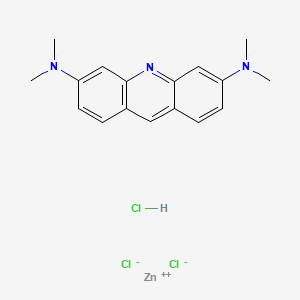

Basic Orange 14 belongs to the acridine class of dyes, which are derived from the acridine ring structure stainsfile.com. Acridine dyes are characterized by a tricyclic aromatic core containing nitrogen stainsfile.com. Acridine Orange specifically features two dimethylamino substituents at positions 3 and 6 of the acridine ring nih.govchemicalbook.com. This structure contributes to its cationic nature, which is crucial for its interaction with negatively charged nucleic acids wikipedia.orgmicrobeonline.com. While classified structurally as an acridine dye, it is distinct from azo dyes, which contain the azo chromophore (-N=N-) stainsfile.com. The chromophore in acridine dyes is associated with the quinoid ring structure stainsfile.com.

Historical Trajectories of Acridine Orange in Scientific Disciplines

Acridine Orange was first extracted from coal tar in the late nineteenth century and initially used as a dye in the fabric industry nih.govresearchgate.net. Its potential in biological applications was recognized early on. Acridines were proposed as antimalarials in 1912, and their antimicrobial properties were explored, leading to their use as antimicrobials during World War I and II before the widespread availability of penicillin nih.govresearchgate.net. Subsequently, Acridine Orange became a valuable tool in microscopy for staining and visualizing biological specimens nih.govresearchgate.net. Its ability to differentially stain cellular components laid the groundwork for its later applications in molecular and cellular biology wikipedia.orgmicrobeonline.com.

Structure

3D Structure of Parent

特性

CAS番号 |

10127-02-3 |

|---|---|

分子式 |

C17H20Cl3N3Zn |

分子量 |

438.1 g/mol |

IUPAC名 |

dichlorozinc;3-N,3-N,6-N,6-N-tetramethylacridine-3,6-diamine;hydrochloride |

InChI |

InChI=1S/C17H19N3.3ClH.Zn/c1-19(2)14-7-5-12-9-13-6-8-15(20(3)4)11-17(13)18-16(12)10-14;;;;/h5-11H,1-4H3;3*1H;/q;;;;+2/p-2 |

InChIキー |

VADJQOXWNSPOQA-UHFFFAOYSA-L |

SMILES |

CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N(C)C.Cl.[Cl-].[Cl-].[Zn+2] |

正規SMILES |

CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N(C)C.Cl.Cl[Zn]Cl |

外観 |

Solid powder |

他のCAS番号 |

10127-02-3 |

ピクトグラム |

Health Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

10127-02-3 5464-59-5 |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

C 325 C-325 |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Derivatization for Research

Strategic Organic Synthesis of Basic Orange 14 Core Structures

The acridine (B1665455) core, central to this compound, can be synthesized through various multi-step reaction pathways. Classical methods often involve the construction of the tricyclic acridine system from simpler precursors.

Exploration of Multi-Step Reaction Pathways and Intermediates

Several established synthetic routes exist for the acridine scaffold. One prevalent method involves the condensation of a primary amine with an aromatic aldehyde or carboxylic acid, followed by a cyclization step to yield an acridone (B373769) intermediate. Subsequent reduction and dehydrogenation steps then furnish the acridine core. mdpi.comthieme-connect.com Another historical approach is the Bernthsen synthesis, which entails the reaction of diphenylamine (B1679370) with a carboxylic acid in the presence of a Lewis acid like zinc chloride at high temperatures. mdpi.comrsc.org While effective, the harsh conditions and limited substrate scope of the Bernthsen synthesis have led to the exploration of milder, more versatile methods. rsc.org

More modern strategies for synthesizing substituted acridines, including those relevant to the this compound core, often utilize metal-catalyzed cross-coupling reactions, such as Ullmann and Buchwald-Hartwig couplings, followed by cyclization and dehydrogenation. mdpi.comrsc.org These methods offer better control over regioselectivity and allow for a wider range of starting materials, facilitating the synthesis of complex acridine structures. thieme-connect.comrsc.org

Intermediates in these multi-step pathways can include substituted diphenylamines, o-halogenobenzoic acid derivatives, and acridone precursors, depending on the chosen synthetic route. thieme-connect.commostwiedzy.pl The isolation and characterization of these intermediates are vital for reaction monitoring, optimization, and understanding the mechanistic details of the synthesis.

Methodological Enhancements for Research-Scale Production

Enhancements in synthetic methodologies for research-scale production of this compound and its precursors focus on improving efficiency, yield, and purity, while also considering factors like cost and environmental impact. Optimization of reaction conditions, such as temperature, solvent, catalyst loading, and reaction time, is paramount. rsc.org The use of microwave-assisted synthesis, for instance, has been explored to accelerate reaction times and potentially improve yields in the synthesis of certain acridine derivatives. rsc.org

Developing greener synthetic approaches is also an active area of research. Utilizing environmentally friendly catalysts and solvents, such as sulfuric acid in water for certain acridine sulfonamide syntheses, aligns with the principles of green chemistry and can be advantageous for larger-scale preparations. rsc.org Furthermore, simplified work-up procedures and efficient purification techniques, such as optimized chromatography or recrystallization methods, are crucial for obtaining high-purity this compound required for research applications. mostwiedzy.pl

Design and Synthesis of Functionalized this compound Derivatives

The introduction of functional groups onto the this compound core yields derivatives with altered physical, chemical, and biological properties. This derivatization is a key strategy in research to explore new applications and understand structure-activity relationships.

Preparation of Novel Sulfonamide Conjugates

Sulfonamide groups are frequently incorporated into organic molecules to confer desirable properties, including modified solubility and interactions with biological targets, particularly enzymes like carbonic anhydrases. acs.orgresearchgate.net The synthesis of this compound-sulfonamide conjugates typically involves coupling a sulfonamide moiety to the acridine core.

One approach involves the reaction of a suitably functionalized acridine derivative with a sulfonamide-containing compound. For example, a primary sulfonamide group can be introduced onto an acridine scaffold through reactions involving activated acridine intermediates. researchgate.netnih.gov Research has reported the synthesis of an acridine orange sulfonamide derivative with potent inhibitory action against carbonic anhydrase IX, highlighting the potential of these conjugates in targeted therapies. researchgate.netnih.gov

Another method described for preparing acridine sulfonamide derivatives involves the reaction of dimedone, a diaminobenzenesulfonamide, and a benzaldehyde (B42025) in the presence of an acid catalyst. rsc.org This one-step method offers high yields and utilizes environmentally friendly conditions. rsc.org

Structure-Activity Relationship Studies through Chemical Modification

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology, aiming to correlate structural features of a compound with its biological activity. For this compound derivatives, chemical modifications are strategically introduced to probe the impact of different substituents on properties such as fluorescence, DNA/RNA binding affinity and specificity, cellular uptake, and interactions with specific proteins or enzymes. solubilityofthings.comresearchgate.net

Modifications can occur at various positions of the acridine core, including the amino groups at positions 3 and 6, the nitrogen atom at position 10, or by adding substituents to the phenyl rings. rsc.org For instance, altering the nature and length of aminoalkyl chains attached to the acridine ring has been shown to significantly impact antiplasmodial activity in related acridine derivatives. mdpi.com The planarity of the acridine core is also a critical factor influencing its interaction with DNA through intercalation, and modifications that disrupt this planarity can affect biological activity. researchgate.net

SAR studies often involve synthesizing a series of analogs with systematic variations in functional groups (e.g., halogens, methoxy (B1213986) groups, alkyl chains, sulfonamides) and then evaluating their biological effects. rsc.orgsolubilityofthings.comresearchgate.netmdpi.com Data from these studies, such as binding constants, enzyme inhibition values (e.g., IC50 or Ki), and cellular responses, provide valuable insights into how structural changes modulate activity. rsc.orgresearchgate.netmdpi.com For example, studies on acridine-sulfonamide hybrids have investigated their inhibitory effects on topoisomerases, correlating structural variations with enzyme inhibition potency. mdpi.com

Controlled Chemical Transformations for Investigating Reactivity

Investigating the controlled chemical transformations of this compound is essential for understanding its stability, potential degradation pathways, and reactivity under various conditions. This knowledge is crucial for its handling, storage, and application in different research settings.

The acridine core, due to the presence of the pyridinic nitrogen, exhibits reactivity, particularly at positions 9 and 10. rsc.org The nitrogen atom at position 10 is a nucleophilic site and can undergo alkylation to form acridinium (B8443388) salts, especially under acidic conditions. thieme-connect.comrsc.org

Studies on the degradation of this compound (Acridine Orange) under controlled conditions, such as oxidation, provide insights into its chemical lability. For instance, the oxidative degradation of Acridine Orange by Fenton's reagent or alkaline iodine has been investigated. who.intresearchgate.net These studies have identified intermediates formed during the degradation process, such as N-demethylated species, indicating that the methyl groups on the amino functionalities are susceptible to oxidation. who.intresearchgate.netmdpi.com

Understanding the reactivity of this compound also informs strategies for its incorporation into more complex systems, such as functionalized nanoparticles. researchgate.netresearchgate.net Controlled chemical coupling reactions are employed to link the acridine orange fluorophore to nanoparticles while preserving its fluorescent properties and DNA binding capabilities. researchgate.net

Furthermore, the interaction of this compound with other molecules and materials can be studied through controlled experiments, such as its entrapment in geopolymer matrices or its adsorption onto modified nanoparticles. mdpi.comresearchgate.net These investigations reveal how the chemical environment and the presence of other substances influence the behavior and stability of this compound. mdpi.comresearchgate.net

Oxidative and Reductive Pathways in Controlled Environments

This compound, like other organic dyes, can undergo oxidative and reductive degradation. Research into these pathways is often conducted in controlled environments to understand the reaction mechanisms and potential degradation products.

Oxidative degradation of Acridine Orange has been investigated using various methods, including advanced oxidation processes (AOPs) such as Fenton's reagent (Fe²⁺ and H₂O₂). Studies using Fenton's reagent have shown significant degradation of Acridine Orange in aqueous solutions under specific conditions of pH, Fe²⁺ concentration, and H₂O₂ concentration researchgate.netamecj.com. For instance, one study achieved 95.8% reduction of a 0.2 mM Acridine Orange solution within 10 minutes using 2 mM H₂O₂ and 0.4 mM Fe²⁺ at pH 3.0 researchgate.net. The mechanistic details of Acridine Orange photodegradation have also been studied, suggesting that N-de-methylation is a primary degradation pathway, leading to the formation of mono-, di-, tri-, and tetra-N-de-methylated Acridine Orange products deswater.com.

Photocatalytic degradation using materials like ZnO and modified ZnO has also been explored for the removal and degradation of Acridine Orange in wastewater under UV-Visible light deswater.comekb.eg. Experiments with ZnO-clay as a photocatalyst under UV irradiation and in the presence of H₂O₂ oxidant achieved around 97.8% removal and 82.7% mineralization of Acridine Orange after 90 minutes deswater.com.

Reductive degradation of azo dyes, a class that includes some compounds referred to as "Orange" dyes (though this compound is an acridine), is often facilitated by enzymes like azoreductases or by chemical reducing agents nih.govnih.gov. While specific detailed studies on the controlled reductive pathways of this compound (Acridine Orange) in isolation are less extensively documented compared to oxidative processes in the provided search results, the acridine ring system is known to undergo reduction. For example, studies on acridine itself have shown that it is reactive towards various metals like Pt, Pd, Ru, and Rh, adsorbed on carbon or alumina, leading to reduced forms, including totally reduced octahydroacridine under specific catalytic conditions thieme-connect.com.

Investigation of Substitution Reactions and Functional Group Introduction

Substitution reactions on the acridine core structure of this compound are a key area of research for creating derivatives with altered properties. The acridine ring system can undergo both electrophilic and nucleophilic substitution reactions, although the regioselectivity can vary depending on existing substituents and reaction conditions thieme-connect.com.

Nucleophilic substitution is particularly relevant at the 9-position of the acridine ring, which can lead to the formation of acridane derivatives thieme-connect.com. The introduction of specific functional groups through substitution allows for tailoring the chemical and physical properties of this compound derivatives. For example, research has explored the synthesis of acridine orange sulfonamide derivatives by introducing a sulfonamide zinc-binding moiety onto the acridine scaffold tandfonline.comnih.gov. One synthetic procedure involved reacting a methylthio-intermediate of Acridine Orange (3,6-bis(dimethylamino)-9-(methylthio)acridine) with 4-(2-aminoethyl)benzenesulfonamide (B156865) nih.gov.

Substitution reactions can also involve the introduction of other groups, such as isocyanides. A study investigated the synthesis of a modified Acridine Orange derivative, 3-N,N-dimethylamino-6-isocyanoacridine, through isocyanide substitution, aiming to alter its cellular targeting properties researchgate.net.

The reactivity of the acridine ring allows for the introduction of various functional groups, influencing properties such as solubility, electronic structure, and interactions with other molecules. For instance, the introduction of a hydroxyl group in some acridine derivatives has been shown to increase solubility researchgate.net.

Research findings on the oxidative degradation of Acridine Orange highlight the effectiveness of Fenton's process under specific conditions:

| Parameter | Optimal Value | Degradation Efficiency | Reference |

| H₂O₂ Concentration | 2 mM | 95.8% | researchgate.net |

| Fe²⁺ Concentration | 0.4 mM | 95.8% | researchgate.net |

| pH | 3.0 | 95.8% | researchgate.net |

| Reaction Time | 10 minutes | 95.8% | researchgate.net |

Another study on photocatalytic degradation using ZnO-clay under UV irradiation with H₂O₂ reported:

| Catalyst | Conditions | Removal Percentage | Mineralization Percentage | Reference |

| ZnO-clay | UV/H₂O₂ (90 min) | ~97.8% | ~82.7% | deswater.com |

These studies demonstrate controlled chemical transformations of this compound through oxidation.

Research into substitution reactions provides synthetic routes for novel derivatives:

| Starting Material | Reagent(s) | Product Type | Reference |

| Acridine Orange + Sulfur | Heat (205 °C) | 3,6-Bis(dimethylamino)-9-acridanthione | tandfonline.comnih.gov |

| 3,6-Bis(dimethylamino)-9-(methylthio)acridine | 4-(2-aminoethyl)benzenesulfonamide, DMA, HClO₄ | Sulfonamide derivative | nih.gov |

| 3,6-Bis(dimethylamino)-9-(methylthio)acridine | Phenylethylamine | N,N,N',N'-tetramethyl-N''-phenethyl-acridine-3,6,9-triamine | nih.gov |

| Acridine Orange (modified) | Isocyanide introduction | Isocyanide-substituted acridine | researchgate.net |

Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights

Elucidating Photophysical and Spectroscopic Behavior

The photophysical behavior of Basic Orange 14, including its absorption and emission properties, is highly sensitive to its surroundings. Analyzing these properties helps in understanding the electronic transitions within the molecule and how they are influenced by external factors.

Absorption and Emission Spectral Analysis for Understanding Electronic Transitions

This compound exhibits distinct absorption and emission spectra that are characteristic of its electronic structure. The absorption maximum for Acridine (B1665455) Orange in water is typically around 490-494 nm. tcichemicals.comtcichemicals.com When bound to double-stranded DNA (dsDNA), it fluoresces green with an emission maximum around 530 nm. chemicalbook.comchemsrc.comambeed.com Upon binding to single-stranded DNA (ssDNA) or RNA, it exhibits orange to red fluorescence with an emission maximum around 640-650 nm. chemicalbook.comchemsrc.comwikipedia.orgambeed.com This metachromatic behavior is a key feature exploited in biological staining.

The electronic transitions responsible for these spectra involve the delocalized π electron system of the acridine ring and the electron-donating dimethylamino groups. The interaction with nucleic acids alters the electronic environment of the dye, leading to shifts in the absorption and emission wavelengths and changes in fluorescence color.

The spectral properties of this compound are significantly influenced by the polarity of the solvent and its environment. Changes in solvent polarity can affect the solvation shell around the dye molecule, altering the energy levels of its electronic states and thus shifting the absorption and emission maxima. Studies have shown that solvent effects can lead to solvatofluorochromism, where the fluorescence spectrum changes with solvent polarity. acs.org For instance, the absorption wavelength of this compound in ethanol (B145695) (basic) is reported at 270.5 nm with an epsilon of 49100. photochemcad.com The interaction of the cationic dye with anionic species or interfaces in microheterogeneous systems can also considerably modify its photophysical properties compared to bulk media. researchgate.net

This compound is a basic dye, and its protonation state is highly dependent on the pH of the solution. It has a reported pKa of 10.25. mdpi.com At different pH values, the dye can exist in neutral, monoprotonated, or even triprotonated forms under highly acidic conditions. core.ac.uk These different protonation states have distinct spectroscopic properties. quora.com

In living cells, this compound (Acridine Orange) can act as a pH indicator, producing brilliant orange-red fluorescence in acidic conditions, such as within lysosomes and phagolysosomes. chemicalbook.comchemicalbook.comwikipedia.org This accumulation in acidic organelles is favored by the protonated form of the dye. mdpi.com The emission color changes from yellow to orange to red as the pH decreases in acidic vacuoles. wikipedia.org The acid-base equilibrium operates within a specific pH range, and the spectral characteristics change accordingly. core.ac.uk

This compound is known to undergo self-association in solution, particularly at higher concentrations, leading to the formation of dimers and higher aggregates. core.ac.ukpsu.eduresearchgate.net This aggregation phenomenon significantly affects its spectral properties, often leading to deviations from Beer's Law. psu.edu

The formation of dimers typically results in changes in the absorption spectrum, such as the appearance of new bands or shifts in existing ones. For this compound, monomer-dimer conversion can be observed through changes in the visible spectra, with a band around 490 nm for the monomer and a band around 465 nm indicating dimer formation. mdpi.comcore.ac.uk The dimerization can be enhanced by the addition of salts but can be prevented by the addition of co-solvents. core.ac.uk In acidic solutions, the monoprotonated form of the dye exists in equilibrium with its dimer. core.ac.uk Aggregation can also occur in the presence of polyelectrolytes, where electrostatic attraction between the dye and charged groups facilitates aggregation. psu.edu

Data on the influence of concentration and environment on the monomer-dimer equilibrium can be crucial for understanding the dye's behavior in various applications.

Effect of pH on Protonation States and Fluorescence Characteristics

Time-Resolved Fluorescence Spectroscopy for Excited-State Dynamics

Time-resolved fluorescence spectroscopy, such as time-correlated single photon counting (TCSPC), is a powerful technique used to study the excited-state dynamics of fluorescent molecules like this compound. instras.commdpi.com This method allows for the determination of fluorescence lifetimes, which are sensitive to the molecular environment and can provide information about processes occurring in the excited state, such as quenching, energy transfer, and conformational changes. instras.com

Studies using time-resolved fluorescence lifetime imaging microscopy (FLIM) have provided evidence of different intracellular environments experienced by this compound (Acridine Orange) depending on incubation time in cells. mdpi.com The fluorescence lifetime can be affected by factors such as the local concentration of the dye and its aggregation state. mdpi.com Analysis of fluorescence anisotropy decay can also provide insights into the rotational reorientation of the dye molecule and its interactions with other species, such as proteins. instras.comrsc.org

Quantum Yield Determinations in Diverse Chemical and Biological Milieus

The fluorescence quantum yield (ΦFl) is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. Determining the quantum yield of this compound in diverse chemical and biological milieus is essential for understanding its potential as a fluorescent probe or photosensitizer. photochemcad.comresearchgate.net

The quantum yield can be influenced by various factors, including solvent polarity, pH, concentration (due to aggregation), and interactions with other molecules like proteins or nucleic acids. For example, the quantum yield of Acridine Orange in ethanol (basic) is reported as 0.2. photochemcad.com The binding of this compound to biological molecules, such as bovine serum albumin (BSA), can lead to fluorescence quenching, affecting the observed quantum yield and providing information about the interaction mechanism. researchgate.net Aggregation can also influence the quantum yield, with some studies showing aggregation-induced enhanced emission in certain systems. rsc.org

Understanding how the quantum yield changes in different environments is critical for optimizing the use of this compound in fluorescence-based applications and for evaluating its efficiency in photodynamic processes.

Vibrational Spectroscopy for Structural Elucidation of Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides characteristic fingerprints of molecules based on their vibrational modes. These techniques are invaluable for identifying functional groups, determining molecular structure, and studying interactions with other substances, such as in complex formation or adsorption processes.

Fourier Transform Infrared (FTIR) Spectroscopy of Complex Formation

FTIR spectroscopy measures the absorption or transmission of infrared light as a function of wavenumber. Specific functional groups within a molecule absorb infrared radiation at characteristic frequencies, leading to a unique spectrum. Changes in these absorption bands can indicate alterations in molecular structure or the formation of new chemical bonds due to interactions.

While specific detailed research findings on the FTIR spectra of this compound in complex formation are not extensively detailed in the provided search results, FTIR is a standard technique for characterizing organic compounds like this compound nih.govchemicalbook.com. The FTIR spectrum of this compound (Acridine Orange hemi(zinc chloride)salt) is available in databases nih.govchemicalbook.com. Analysis of shifts or changes in the characteristic vibrational modes of this compound when interacting with other molecules (e.g., DNA, RNA, or surfaces) would provide evidence of complex formation and the nature of the interactions (e.g., hydrogen bonding, electrostatic interactions, or intercalation). For instance, studies using FTIR on other organic compounds interacting with surfaces or forming complexes demonstrate its utility in identifying the functional groups involved in binding pensoft.net.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is another vibrational spectroscopic technique that probes molecular vibrations. Unlike FTIR, Raman spectroscopy measures the inelastic scattering of light. It is particularly useful for studying the vibrational modes of molecules and can complement FTIR data. Raman spectroscopy can be applied to study the molecular structure of this compound and how its vibrational fingerprint changes upon interaction with other materials or in different environments.

Raman spectra for this compound are available in spectral databases chemicalbook.com. Research on other organic dyes and pigments demonstrates the application of Raman spectroscopy for their identification and characterization irug.orgmdpi.comojp.gov. Changes in Raman peak positions, intensities, or widths upon interaction with substrates or biomolecules can provide insights into the binding mechanisms and structural changes of this compound. For example, shifts in the vibrational modes of the acridine ring system or the dimethylamino groups could indicate intercalation into DNA or electrostatic interactions with charged species. Surface-enhanced Raman scattering (SERS) could potentially be used to increase the sensitivity of detection and characterization of this compound, particularly at low concentrations or when adsorbed onto suitable surfaces ojp.gov.

Advanced Surface and Interface Characterization

Characterizing the behavior of this compound at surfaces and interfaces is crucial for understanding its interactions in various applications, such as staining biological samples or adsorbing onto materials. Techniques like XPS, DLS, and zeta potential measurements provide valuable information about surface composition, particle size, aggregation, and surface charge.

X-ray Photoelectron Spectroscopy (XPS) for Surface Functional Group Interactions

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. When applied to this compound interacting with a surface, XPS can identify the elements present on the surface and their chemical states, providing direct evidence of which functional groups of this compound are involved in the interaction.

While direct XPS studies specifically on this compound interacting with surfaces are not detailed in the provided results, XPS is a widely used technique for analyzing the surface chemistry of organic compounds adsorbed onto various substrates researchgate.netresearchgate.net. Analysis of the core level spectra of elements like Carbon (C 1s), Nitrogen (N 1s), Chlorine (Cl 2p), and Zinc (Zn 2p) from this compound before and after interaction with a surface would reveal changes in binding energies and peak intensities. These changes can indicate the formation of chemical bonds or other interactions between this compound and the surface functional groups. For instance, shifts in the N 1s peak could suggest involvement of the amino groups in electrostatic interactions or covalent bonding.

Dynamic Light Scattering (DLS) for Aggregate Size and Interaction with Nanoparticles

Dynamic Light Scattering (DLS) is a technique used to determine the size distribution profile of small particles in suspension or solution. It measures the intensity fluctuations of scattered light caused by the Brownian motion of particles. The rate of these fluctuations is related to the size of the particles; smaller particles move faster, leading to faster fluctuations. DLS can be used to assess the hydrodynamic size of this compound molecules or aggregates in solution and to study its interaction with nanoparticles by observing changes in the nanoparticle size distribution upon the addition of this compound.

DLS is a standard method for characterizing the size and aggregation state of molecules and nanoparticles in solution unchainedlabs.comresearchgate.netwwu.edunih.gov. Studies on the adsorption of other dyes on nanoparticles have utilized DLS to monitor changes in particle size due to the adsorption process researchgate.net. For this compound, DLS measurements could reveal whether the dye exists as individual molecules or forms aggregates in solution at different concentrations or in different solvent environments. When this compound interacts with nanoparticles, an increase in the average hydrodynamic size of the nanoparticles, or the appearance of larger species, would indicate the adsorption of this compound onto the nanoparticle surface or the formation of larger aggregates involving both the dye and the nanoparticles. The polydispersity index (PDI) obtained from DLS can provide information about the width of the size distribution, indicating the homogeneity of the sample unchainedlabs.com.

Zeta Potential Measurements for Surface Charge Dynamics in Solution

Zeta potential is a measure of the electrical potential at the slipping plane of a particle in a colloidal dispersion. It is an indicator of the surface charge and is crucial for understanding the stability of colloidal systems and the nature of interactions between particles or between particles and dissolved species. Zeta potential measurements are particularly relevant for a cationic dye like this compound, which carries a positive charge in solution wikipedia.org.

Research on the adsorption of this compound onto silica (B1680970) supports has utilized zeta potential measurements to characterize the electrokinetic properties of the resulting hybrid pigments researchgate.net. The zeta potential of unmodified silica particles was measured as a function of pH, and upon adsorption of this compound, the electrokinetic curves shifted towards higher pH values researchgate.net. This shift indicates that the adsorption of the cationic dye this compound alters the surface charge of the silica particles, making them less negatively charged or even positively charged, depending on the amount of adsorbed dye and the solution pH. This demonstrates the utility of zeta potential measurements in quantifying the interaction between this compound and charged surfaces and understanding the resulting surface charge dynamics, which are critical for dispersion stability and interaction mechanisms colostate.eduhoriba.com.

| Technique | Information Provided | Application to this compound |

| FTIR Spectroscopy | Molecular vibrations, functional groups, bond changes | Identifying functional groups, studying structural changes upon interaction, confirming complex formation. |

| Raman Spectroscopy | Molecular vibrations, structural fingerprint | Complementing FTIR, studying structural changes, identifying interactions with surfaces or biomolecules. |

| XPS | Surface elemental composition, chemical state, bonding | Identifying elements on surfaces, determining chemical states involved in interactions, understanding surface functionalization. |

| DLS | Hydrodynamic size, size distribution, aggregation | Assessing molecular or aggregate size in solution, monitoring aggregation, studying interaction with nanoparticles. |

| Zeta Potential Measurements | Surface charge, electrokinetic potential, dispersion stability | Quantifying surface charge changes upon adsorption, understanding interactions with charged surfaces, assessing colloidal stability. |

Mechanisms of Biological and Biochemical Interactions of Basic Orange 14

Nucleic Acid Binding Mechanisms

Basic Orange 14 exhibits distinct binding mechanisms with double-stranded DNA (dsDNA) and single-stranded nucleic acids (ssDNA and RNA), which are reflected in its differential fluorescence properties.

This compound interacts with double-stranded DNA primarily through a mechanism known as intercalation. This involves the insertion of the planar acridine (B1665455) ring system of the dye molecule between the base pairs of the DNA double helix wikipedia.orgtaylorandfrancis.cominstras.com. This intercalation process causes a local unwinding and elongation of the DNA helix structure instras.com. When intercalated into dsDNA, this compound typically exhibits green fluorescence with an emission maximum around 525-530 nm when excited in the blue range (488-502 nm) wikipedia.orgtaylorandfrancis.comrndsystems.comtocris.com. This green fluorescence is characteristic of the dye in its monomeric form mdpi.comnih.govnih.gov. Studies have shown that the intensity and characteristics of the green fluorescence are indicative of the amount of dsDNA present researchgate.net. The intercalation mechanism is favored at lower dye-to-phosphate ratios of DNA nih.govsci.am.

In contrast to its interaction with dsDNA, this compound primarily associates with single-stranded nucleic acids, such as RNA and ssDNA, through electrostatic interactions wikipedia.orgtaylorandfrancis.comrndsystems.com. The cationic nature of this compound allows it to bind to the negatively charged phosphate (B84403) backbone of nucleic acids researchgate.net. At higher concentrations or when bound to single-stranded structures, the dye molecules can stack or aggregate along the nucleic acid chain wikipedia.orgmdpi.combiorxiv.org. This aggregation leads to a phenomenon called metachromasia, where the fluorescence emission shifts to longer wavelengths mdpi.comnih.govbiorxiv.org. When bound to RNA or ssDNA, this compound typically emits red or orange-red fluorescence with an emission maximum around 640-650 nm when excited appropriately (e.g., 460 nm) wikipedia.orgtaylorandfrancis.comrndsystems.comtocris.com. This red fluorescence is associated with the formation of dye aggregates or dimers mdpi.comnih.govnih.govbiorxiv.org.

Quantitative studies have aimed to characterize the binding affinity and stoichiometry of this compound with nucleic acids. The interaction is complex and can involve multiple binding modes depending on the dye concentration, nucleic acid concentration, and ionic strength of the solution researchgate.netnih.govsci.amnih.gov.

Stoichiometry of binding can vary. At high binding densities with dsDNA, this compound can form complexes with a dye/phosphate (D/P) stoichiometry approaching 1:1, resembling complexes formed with ss nucleic acids nih.gov. This can occur under conditions that may induce denaturation of dsDNA nih.gov. At lower dye concentrations, the binding to dsDNA is primarily intercalative, following models that describe ligand binding to polymers with nearest-neighbor exclusion nih.gov.

The binding characteristics, including association constants and cooperativity coefficients, can be influenced by factors such as the presence of co-solvents like ethanol (B145695) nih.gov and ionic strength researchgate.net.

The binding of this compound to nucleic acids can have significant impacts on fundamental cellular processes such as replication and transcription, as well as affecting nucleic acid integrity.

As an intercalating agent, this compound can interfere with the activity of enzymes involved in DNA replication and RNA transcription by physically blocking their movement along the DNA template or altering the DNA structure nih.govfishersci.fi. Studies have shown that this compound can inhibit in vitro transcription of supercoiled DNA by RNA polymerase nih.gov. This inhibition can be bimodal and correlates with the dye's ability to unwind supercoiled DNA nih.gov. The dye can directly interfere with the association between DNA and RNA polymerase nih.gov.

This compound's interaction with DNA can also lead to DNA denaturation, particularly at high binding densities nih.gov. This denaturation is driven by the dye's high affinity and cooperative binding to single-stranded nucleic acids nih.gov. The denaturing effects can vary depending on the primary structure (sugar and base composition) of the nucleic acids nih.gov.

Furthermore, as a mutagenic agent, this compound can induce genetic mutations by altering the genetic material researchgate.netimpactfactor.org. This genotoxic effect can influence DNA integrity and potentially impact replication and transcription indirectly through the introduction of errors or damage impactfactor.org.

Quantitative Analysis of Binding Constants and Stoichiometry with Nucleic Acids

Cellular and Subcellular Localization and Functional Consequences

This compound is cell-permeable, allowing it to enter living cells wikipedia.orgtaylorandfrancis.com. Its distribution within the cell is not uniform and is significantly influenced by its chemical properties, particularly its basic nature.

A prominent characteristic of this compound is its tendency to accumulate and compartmentalize within acidic organelles, including lysosomes, endosomes, and autophagosomes wikipedia.orgtaylorandfrancis.commdpi.compnas.orgmolbiolcell.orgufrgs.br. This compound is a weak base, and in its neutral form, it can readily cross cell membranes mdpi.compnas.org. Once inside acidic compartments, the lower pH environment causes the dye to become protonated biorxiv.orgmdpi.compnas.orgufrgs.br. The protonated, cationic form of this compound is less able to cross the organelle membrane, effectively trapping the dye within these acidic vesicles biorxiv.orgpnas.orgufrgs.br.

The accumulation of this compound in acidic vacuoles leads to high local concentrations of the dye nih.govpnas.org. At these high concentrations, this compound molecules can aggregate, resulting in the characteristic red or orange-red fluorescence observed when staining these organelles nih.govnih.govbiorxiv.orgpnas.orgufrgs.br. The intensity of the red fluorescence is often used as an indicator of the acidity and volume of these compartments nih.govufrgs.br.

This property makes this compound a valuable tool for visualizing and studying acidic organelles, monitoring changes in lysosomal vacuolation, autophagy, and apoptosis wikipedia.orgmolbiolcell.orgufrgs.br. The differential staining based on pH and concentration allows for the distinction of these vesicles from other cellular structures wikipedia.orgnih.govnih.govmolbiolcell.org. Studies have utilized the red-to-green fluorescence intensity ratio of this compound staining to quantitatively assess the volume of acidic vesicular organelles and monitor processes like autophagy ufrgs.br. The accumulation is an energy-dependent process driven by the pH gradient across the vesicular membrane nih.govbiorxiv.org. Agents that disrupt the pH gradient, such as weak bases or ionophores, can affect the accumulation and the resulting fluorescence nih.gov.

Nucleic Acid Binding Fluorescence Properties of this compound

| Nucleic Acid Type | Binding Mechanism | Typical Fluorescence Color | Emission Maximum (approx.) | Excitation Wavelength (approx.) |

| Double-Stranded DNA | Intercalation | Green | 525-530 nm | 488-502 nm |

| Single-Stranded DNA | Electrostatic Association/Stacking | Red/Orange-Red | 640-650 nm | 460 nm |

| RNA | Electrostatic Association/Stacking | Red/Orange-Red | 640-650 nm | 460 nm |

| Nucleic Acid Source | Method Used | Overall Binding Constant (K) | Reference |

| Calf-thymus DNA | UV-visible spectroscopy, ITC | 2.69 × 10⁴ M⁻¹ | instras.comstrategian.com |

Note: Binding constants can vary depending on experimental conditions such as ionic strength, pH, and the specific source and preparation of nucleic acid.

Accumulation of this compound in Acidic Vesicles

| Organelle Type | Characteristic pH | This compound Form | Fluorescence Color (High Conc.) |

| Lysosomes | Acidic (Low pH) | Protonated (Cationic) | Red/Orange-Red |

| Endosomes | Acidic (Low pH) | Protonated (Cationic) | Red/Orange-Red |

| Autophagosomes | Acidic (Low pH) | Protonated (Cationic) | Red/Orange-Red |

Modulation of Intracellular pH Gradients and Membrane Permeability

This compound is a weakly basic dye with a pKa of 9.65, allowing it to passively diffuse across cell membranes in its unprotonated form. mdpi.comnih.gov Once inside acidic cellular compartments, such as lysosomes and endosomes, the lower pH causes it to become protonated. mdpi.comnih.gov This protonation traps the dye within these organelles, leading to a higher local concentration compared to the cytoplasm. mdpi.comnih.gov This accumulation in acidic vacuoles is a key characteristic and is utilized for their identification and study. wikipedia.orgmdpi.comufrgs.br The emission color of this compound changes with pH, shifting from yellow to orange to red as the pH decreases in acidic vacuoles. wikipedia.org

The cell permeability of this compound is influenced by its cationic nature and ability to interact with cellular membranes. wikipedia.orgtdblabs.se Its passage across biological membranes is primarily facilitated by its neutral form, which can readily cross the lipid bilayer. mdpi.com The subsequent protonation and trapping in acidic organelles contribute to the maintenance of a concentration gradient across the organelle membrane.

Studies involving pH modulation have shown that changes in intracellular pH can affect the distribution and fluorescence of this compound. nih.gov For instance, in acidic environments, the protonated form is favored, leading to its accumulation in acidic vesicles and a corresponding shift in fluorescence emission. wikipedia.orgmdpi.com This property makes this compound a valuable tool for monitoring intracellular pH changes and studying processes like lysosomal vacuolation, autophagy, and apoptosis. wikipedia.org

Interaction with Mitochondrial Components and Metabolic Pathways

This compound, particularly the derivative 10-N-nonyl acridine orange (NAO), has been used as a fluorescent probe for mitochondria. sigmaaldrich.comnih.gov NAO exhibits high affinity for cardiolipin (B10847521) (CL), a phospholipid uniquely found in the inner mitochondrial membrane. nih.govresearchgate.net While early studies suggested that mitochondrial uptake of NAO was independent of membrane potential, later research indicated a dependence on mitochondrial membrane potential (Δψm). nih.govresearchgate.net The accumulation of NAO in mitochondria is influenced by both its binding to cardiolipin and the electrochemical gradient across the inner mitochondrial membrane. nih.govresearchgate.net

The interaction of this compound with mitochondria can impact cellular metabolic pathways. Mitochondria are central to various metabolic processes, including the TCA cycle, oxidative phosphorylation, and fatty acid oxidation. nih.gov While direct modulation of specific metabolic enzymes by this compound itself is not extensively detailed in the provided context, its accumulation in mitochondria and potential to affect mitochondrial function can indirectly influence these pathways. For example, impaired mitochondrial function can lead to alterations in energy production and the balance of metabolites. oatext.com Studies using this compound as a probe have investigated changes in mitochondrial mass and function during processes like apoptosis. sigmaaldrich.commdpi.com

Research findings indicate that the accumulation and effects of acridine orange derivatives on mitochondria can be dependent on factors such as alkyl chain length in modified compounds and incubation time and concentration. mdpi.comnih.gov

Mechanisms of Cell Membrane Disruption in Prokaryotic Systems

This compound has demonstrated antimicrobial properties against various bacterial strains. One proposed mechanism underlying these effects is the disruption of bacterial cell membranes. Cationic compounds, like this compound, can interact with the negatively charged components of prokaryotic cell membranes, such as phospholipids (B1166683) and lipopolysaccharides. nih.govnih.gov This interaction can lead to increased membrane permeability and, in some cases, cell lysis. uobasrah.edu.iq

The precise mechanisms of membrane disruption by this compound in prokaryotes may involve different modes of interaction depending on the bacterial species and membrane composition. Generally, the accumulation of cationic dyes within the membrane or their interference with essential membrane proteins can compromise membrane integrity and function. nih.govnih.gov While the provided information highlights membrane disruption as a mechanism, detailed molecular studies specifically on this compound's interaction with prokaryotic membranes are not extensively described.

Enzymatic Inhibition and Protein Interactions

This compound can interact with various enzymes and proteins, contributing to its biological effects. These interactions can lead to the inhibition of enzymatic activity or modulation of protein function.

Inhibition of Ribonucleic Acid Polymerase Activity and Downstream Effects

This compound is known to interact with RNA through electrostatic attractions and intercalation. wikipedia.orgmdpi.com This interaction can potentially interfere with processes involving RNA, including transcription, which is catalyzed by RNA polymerase. While the provided search results discuss the general mechanisms of RNA polymerase inhibition by various compounds, including nucleoside analogs that cause chain termination or mutagenesis mdpi.comnih.govpnas.org, direct evidence specifically detailing the inhibition of RNA polymerase activity by this compound is not explicitly provided.

However, the intercalation of this compound into nucleic acids, including RNA, could sterically hinder the movement of RNA polymerase or affect the template structure, thereby impacting transcription. wikipedia.orgmdpi.com Downstream effects of RNA polymerase inhibition could include reduced synthesis of various RNA molecules, such as mRNA, rRNA, and tRNA, which would subsequently affect protein synthesis and other essential cellular processes. wikipedia.org

Mechanistic Studies of Inhibition of Microbial Metabolic Enzymes

In addition to cell membrane disruption, this compound's antimicrobial effects may involve the inhibition of key metabolic enzymes within microbial cells. Disrupting essential biochemical pathways through enzyme inhibition can impair microbial growth and survival. While the provided context mentions this mechanism, specific mechanistic studies detailing which microbial metabolic enzymes are inhibited by this compound and the molecular basis of these interactions are not available in the search results.

General mechanisms of enzyme inhibition involve the binding of an inhibitor molecule to the enzyme, which can prevent substrate binding, reduce catalytic efficiency, or alter enzyme conformation. rsc.org Further research would be needed to identify the specific microbial metabolic enzymes targeted by this compound and elucidate the precise mechanisms of their inhibition.

Selective Inhibition of Tumor-Associated Carbonic Anhydrase Isoforms (CA IX, CA XII)

This compound has been explored for its potential in cancer therapy, partly due to the ability of acridine derivatives to exhibit cytotoxic activity against cancer cells. Hypoxic tumor environments often overexpress certain carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which play a role in pH regulation and tumor progression. tandfonline.comfrontiersin.orgplos.orgnih.gov

Research has investigated acridine orange derivatives, including sulfonamide derivatives, for their ability to inhibit these tumor-associated CA isoforms. tandfonline.comfrontiersin.orgnih.govresearchgate.netnih.govacs.orgtandfonline.com Studies have shown that certain acridine orange-sulfonamide derivatives can potently inhibit CA IX and CA XII in the nanomolar range, while showing lower inhibition against cytosolic isoforms like CA I and CA II. tandfonline.comfrontiersin.orgnih.govresearchgate.net This selective inhibition of tumor-associated isoforms is considered a promising strategy for cancer treatment. tandfonline.comfrontiersin.orgplos.orgnih.gov

Mechanistic studies, including X-ray crystallography and molecular docking, have provided insights into the binding modes of inhibitors within the active sites of CA isoforms, explaining the observed selectivity. rsc.orgplos.orgnih.govacs.org Differences in the active site residues between isoforms, such as the presence of Phe 131 in CA II compared to Val or Ala in CA IX and CA XII, can influence inhibitor binding and contribute to selective inhibition. plos.orgnih.gov

Data on the inhibitory constants (KI or IC50) for the inhibition of CA isoforms by acridine orange derivatives are available from research studies. rsc.orgfrontiersin.orgnih.govnih.govacs.orgtandfonline.com These data demonstrate the potency and selectivity of these compounds against CA IX and CA XII.

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Selected Compounds

| Compound | Target Enzyme | Inhibition Constant (KI or IC50) | Reference |

| AO-sulfonamide derivative | hCA IX | Low nanomolar | tandfonline.comresearchgate.net |

| AO-sulfonamide derivative | hCA XII | Effectively inhibited | tandfonline.comresearchgate.net |

| AO-sulfonamide derivative | hCA I | Micromolar | tandfonline.comresearchgate.net |

| AO-sulfonamide derivative | hCA II | Micromolar | tandfonline.comresearchgate.net |

| Pyr (SLC-0111 analog) | CA IX | 0.399 µg/mL (IC50) | frontiersin.org |

| Pyr (SLC-0111 analog) | CA I | Moderate inhibition | frontiersin.org |

| Pyr (SLC-0111 analog) | CA II | Moderate inhibition | frontiersin.org |

| Pyr (SLC-0111 analog) | CA XII | Moderate inhibition | frontiersin.org |

| Selected Sulfamates | hCA IX | 1.9–2.4 nM (Ki) | nih.gov |

| Selected Sulfamates | hCA XII | Good activity (up to subnanomolar) | nih.gov |

| Selected Thioureido compounds | hCA IX | Good inhibition profile (16.4–66.0 nM KI) | tandfonline.com |

| Selected Thioureido compounds | hCA XII | Screened | nih.gov |

| Selected Hydroxyimine-Tethered Sulfonamides | hCA XII | Nanomolar range (e.g., 5.5 nM Ki) | acs.org |

| Selected Hydroxyimine-Tethered Sulfonamides | hCA II | 4.4 to 80.7 nM range (Ki) | acs.org |

| Ureido-substituted benzenesulfonamides | hCA IX | Potent and selective (e.g., 1 nM Ki) | nih.gov |

| Ureido-substituted benzenesulfonamides | hCA XII | Potent and selective (e.g., 4 nM Ki) | nih.gov |

| Ureido-substituted benzenesulfonamides | hCA II | Lower inhibition (e.g., 15 nM Ki) | nih.gov |

Note: This table presents a summary of inhibition data from various studies using different compounds, including this compound derivatives and related CA inhibitors, to illustrate the context of CA inhibition research relevant to acridine orange derivatives.

Applications in Advanced Biological and Biomedical Research

Fluorescent Probing and Microscopic Imaging Techniques

The fluorescent properties of Basic Orange 14 make it an excellent probe for visualizing and analyzing cellular components, particularly nucleic acids, using fluorescence microscopy and related techniques wikipedia.orgbiocompare.comontosight.ai.

Differential Staining Methodologies for DNA and RNA in Living and Fixed Cells

This compound is widely used for the differential staining of DNA and RNA in both living and fixed cells wikipedia.orgmedchemexpress.comnih.gov. In living cells, it can diffuse across the cell membrane and accumulate in acidic compartments like lysosomes, which fluoresce bright orange wikipedia.orgbiocompare.comfrontiersin.org. It also binds to cytoplasmic and nuclear RNA and DNA, resulting in diffuse green or yellow-orange fluorescence depending on the concentration and cellular state wikipedia.orgfrontiersin.org.

Under specific conditions, particularly at an acidic pH, this compound allows for clear differentiation between DNA and RNA. Bacterial cells, for instance, stain orange, while tissue components stain yellow or green wikipedia.org. This differential staining is achieved because, at acidic pH and in the presence of chelating agents, double-stranded RNA is selectively denatured, ensuring all cellular RNA is single-stranded, while DNA remains double-stranded researchgate.net.

When bound to dsDNA, this compound exhibits a maximum excitation at 502 nm and produces a maximum emission at 525 nm (green) wikipedia.orgtristains.com. When bound to RNA, the maximum excitation shifts to 460 nm, and the maximum emission is at 650 nm (red) wikipedia.org. This spectral shift allows for the discrimination between DNA and RNA wikipedia.orgontosight.ai.

Cell Cycle Phase Determination via Nucleic Acid Content Analysis

This compound is a useful tool for determining the cell cycle phase of cells by analyzing their DNA and RNA content using flow cytometry wikipedia.orgbiocompare.comontosight.aimedchemexpress.com. The differential staining properties allow researchers to quantify the relative amounts of DNA and RNA in individual cells. Cells in different phases of the cell cycle (G1, S, G2/M) have varying amounts of DNA and RNA, which can be distinguished by their fluorescence intensity when stained with this compound wikipedia.orgontosight.ai.

For example, flow cytometric analysis using this compound can measure DNA denaturation and the cellular content of DNA versus RNA in individual cells wikipedia.org. Studies have used this approach to examine changes in the cell cycle pattern of cells under different experimental conditions, such as the exposure of lens epithelial cells to galactose nih.govtandfonline.com.

Detection and Quantification of Apoptotic and Necrotic Cell Death Pathways

This compound can be used to detect and quantify different modes of cell death, including apoptosis and necrosis wikipedia.orgontosight.ainih.govgenscript.com. Changes in the spectral signatures of this compound bound to DNA and RNA can help distinguish between these pathways nih.gov.

During apoptosis, cells stained with this compound may show nuclear shrinkage and fragmentation. Initially, they might appear as red cells due to RNA binding, but eventually, cytoplasmic RNA and the associated red emission are lost, leaving fragmented green nuclei frontiersin.orgnih.gov. In contrast, necrotic or necroptotic cells may lose the orange lysosomal signal and cytoplasmic RNA, while the green signal from shrunken nuclei remains frontiersin.orgnih.govresearchgate.net.

This compound can be used alone or in conjunction with other dyes, such as ethidium (B1194527) bromide or propidium (B1200493) iodide, to differentiate between viable, apoptotic, and necrotic cells wikipedia.orggenscript.com. This allows for the assessment of cell viability and the study of cell death mechanisms ontosight.aisigmaaldrich.com.

Assessment of Sperm Chromatin Structural Integrity and Quality

This compound is employed to assess the structural integrity and quality of sperm chromatin wikipedia.orgbiocompare.comoup.com. The dye's ability to differentiate between double-stranded and single-stranded nucleic acids is utilized in assays like the sperm chromatin structure assay (SCSA) oup.com.

The SCSA method involves treating sperm with acid and detergent, which denatures DNA in sperm with compromised chromatin integrity. This compound then binds to the denatured (single-stranded) DNA, emitting red fluorescence, while binding to intact (double-stranded) DNA results in green fluorescence oup.comresearchgate.net. The ratio of red to green fluorescence provides a measure of DNA fragmentation or denaturation, known as the DNA Fragmentation Index (DFI) oup.com. This assay is widely used to evaluate male fertility and the impact of various factors on sperm DNA integrity oup.comcabidigitallibrary.org.

Studies have investigated the effect of factors like cryopreservation and varicocele on sperm chromatin integrity using this compound staining cabidigitallibrary.orgtandfonline.comembrapa.br. While some studies show cryopreservation can affect chromatin integrity detected by Basic Orange staining, others suggest it may not seriously damage it cabidigitallibrary.org. The Basic Orange test can identify immature or incompletely condensed sperm DNA, reflecting sperm chromatin denaturation tandfonline.com.

Identification of Bacterial and Viral Pathogens in Clinical and Environmental Samples

This compound is a valuable stain for the identification and detection of bacterial and viral pathogens in various samples, including clinical and environmental specimens wikipedia.orgbiocompare.comontosight.aibiotium.com. Its ability to stain nucleic acids allows for the visualization of microorganisms under fluorescence microscopy wikipedia.orgmicrobenotes.com.

In clinical settings, this compound staining is used for the rapid detection of bacteria in blood cultures and other bodily fluids, such as cerebrospinal fluid wikipedia.orgbiotium.comtristains.comresearchgate.netunomaha.edu. At an acidic pH, bacterial cells typically stain bright orange against a different colored background from host cells or debris, making them easily detectable wikipedia.orgmicrobenotes.comnih.gov. This method can be more sensitive than Gram staining for detecting microorganisms, especially when their numbers are low wikipedia.orgbiotrend.comresearchgate.net.

This compound staining has also been applied to detect viral infections. It is possible to visualize virus-infected host cells, with double-stranded DNA viruses potentially fluorescing green and single-stranded RNA viruses fluorescing red under ultraviolet dark field microscopy unomaha.eduunomaha.edu. This differential staining can be useful for following viral infection and proliferation in tissue culture unomaha.edu.

This compound staining has also been used in environmental microbiology for applications such as the enumeration of bacteria in landfills and the examination of microbial content in food and water wikipedia.org.

Antimicrobial Research and Drug Development

Beyond its use as a stain, this compound and its derivatives have been explored for their antimicrobial properties researchgate.net. Acridine (B1665455) compounds, from which this compound is derived, have shown antibacterial factors, including against drug-resistant bacteria wikipedia.org.

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains . Proposed mechanisms for this activity include the disruption of bacterial cell membranes, leading to increased permeability and cell lysis, and the inhibition of key metabolic enzymes within microbial cells .

Studies have evaluated the antimicrobial efficacy of this compound against bacteria such as Escherichia coli and Staphylococcus aureus, demonstrating a dose-dependent response mdpi.com. For instance, a study showed this compound was particularly effective against Gram-positive bacteria like S. aureus, with a minimum inhibitory concentration (MIC) of 0.5 mg/mL .

The antimicrobial effect of this compound has also been observed when incorporated into materials like geopolymers, where it inhibited the growth of E. coli and S. aureus mdpi.com. This suggests potential applications in developing antimicrobial materials.

Furthermore, the interaction of this compound with bacterial nucleic acids has been utilized to assess bacterial susceptibility to antibiotics using flow cytometry oup.com. By analyzing the changes in DNA and RNA profiles of bacteria stained with this compound after antibiotic exposure, researchers can gain insights into the mechanism of action of antimicrobial agents oup.com.

While some sources discuss the antimicrobial properties of orange peel extract researchgate.nettandfonline.comnih.gov, this is distinct from the chemical compound this compound (Acridine Orange) and is not within the scope of this article.

Here is a data table summarizing some research findings related to this compound's antimicrobial activity:

| Bacterial Strain | Application/Context | Finding | Source |

| Staphylococcus aureus | Antimicrobial efficacy study | Minimum Inhibitory Concentration (MIC) of 0.5 mg/mL | |

| Escherichia coli | Antimicrobial efficacy study | Dose-dependent response observed | |

| E. coli, S. aureus | Incorporated in geopolymer material | Significantly inhibited growth | mdpi.com |

| Escherichia coli | Assessment of antibiotic susceptibility | Used with flow cytometry to analyze response to gentamicin | oup.com |

Broad-Spectrum Antimicrobial Efficacy against Pathogenic Strains

Research indicates that this compound exhibits significant antimicrobial activity against a range of bacterial strains, encompassing both Gram-positive and Gram-negative pathogens mdpi.comresearchgate.netglobalscienceresearchjournals.orgresearchgate.netscielo.brresearchgate.net. Studies have demonstrated its effectiveness against common culprits such as Staphylococcus aureus (Gram-positive) and Escherichia coli, Pseudomonas aeruginosa, and Klebsiella species (Gram-negative) mdpi.comresearchgate.netglobalscienceresearchjournals.orgresearchgate.netscielo.br.

The mechanisms underlying this compound's antimicrobial effects are primarily attributed to its interaction with bacterial nucleic acids. The planar acridine nucleus can intercalate between the base pairs of DNA, disrupting essential processes like replication and transcription researchgate.netoup.com. Additionally, the compound's cationic nature facilitates its targeting and interaction with the negatively charged bacterial cell membrane, potentially leading to membrane disruption and cell lysis researchgate.net. Inhibition of key metabolic enzymes within microbial cells has also been suggested as a contributing factor to its antibacterial action .

A study evaluating the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus demonstrated a dose-dependent response, with increasing concentrations resulting in greater inhibition of bacterial growth .

| Concentration (mg/mL) | E. coli Inhibition (%) | S. aureus Inhibition (%) |

| 0.5 | 30 | 25 |

| 1.0 | 50 | 45 |

| 2.0 | 80 | 70 |

Another comprehensive study highlighted the particular effectiveness of this compound against Gram-positive bacteria, reporting a minimum inhibitory concentration (MIC) of 0.5 mg/mL for S. aureus . While some studies on Pseudomonas aeruginosa suggested limited effectiveness of Acridine Orange as a curing agent at certain concentrations, other research indicates its activity against this Gram-negative bacterium globalscienceresearchjournals.orgresearchgate.net. The variation in efficacy can depend on the specific bacterial strain, concentration of this compound, and experimental conditions.

Synergistic Effects with Existing Antibiotics

The potential for this compound to act synergistically with existing antibiotics is an area of interest, particularly in overcoming multidrug resistance (MDR) in bacteria. Acridine Orange has been investigated for its plasmid curing potential, the ability to eliminate plasmids that often carry antibiotic resistance genes researchgate.netglobalscienceresearchjournals.orginternationalscholarsjournals.comjmb.or.kr. By removing these resistance-conferring plasmids, this compound could potentially re-sensitize resistant bacterial strains to conventional antibiotics, thereby enhancing their effectiveness globalscienceresearchjournals.orginternationalscholarsjournals.com.

Studies on multidrug-resistant Staphylococcus aureus and Pseudomonas aeruginosa strains have explored the effect of Acridine Orange on the loss of resistance markers researchgate.netglobalscienceresearchjournals.orginternationalscholarsjournals.com. While the efficiency of plasmid curing can vary depending on the bacterial species and the concentration and duration of Acridine Orange treatment, the observed reduction in resistance markers in some strains suggests a potential for synergistic applications in combination therapy to combat antibiotic resistance researchgate.netglobalscienceresearchjournals.orginternationalscholarsjournals.comjmb.or.kr.

Development of Acridine-Based Antimicrobial Agents

The acridine scaffold serves as a promising framework for the development of new antimicrobial agents researchgate.netumn.edunih.govrsc.org. The historical success of aminoacridines as antibacterials and antimalarials has paved the way for the synthesis and evaluation of novel acridine derivatives with potentially improved efficacy and reduced toxicity researchgate.netumn.edunih.govrsc.org.

Current research focuses on synthesizing acridine-based compounds with modified structures to enhance their antimicrobial activity, broaden their spectrum, and potentially overcome resistance mechanisms researchgate.netumn.edunih.govrsc.org. These efforts aim to leverage the inherent DNA intercalating properties of the acridine core while incorporating structural features that may improve targeting, cellular uptake, or interaction with specific bacterial components. The development of such novel acridine derivatives holds promise for contributing to the much-needed pipeline of new antimicrobial drugs in the face of rising global antibiotic resistance researchgate.netumn.edunih.gov.

Anticancer Research and Photodynamic Therapy (PDT)

This compound has also gained significant attention in cancer research, particularly for its cytotoxic properties and its potential as a photosensitizer in Photodynamic Therapy (PDT) nih.govnih.govmdpi.comirispublishers.comiu.edufrontiersin.orgiiarjournals.orgunibo.itresearchgate.netoatext.comnih.gov. Acridine derivatives are known to exhibit cytotoxic activity against cancer cells, and this compound's ability to selectively accumulate in acidic environments, characteristic of many tumor tissues and their organelles like lysosomes, makes it a promising candidate for targeted cancer therapies nih.govnih.govmdpi.comirispublishers.comiiarjournals.orgunibo.it.

Induction of Cytotoxicity in Various Cancer Cell Lines

This compound has been shown to induce cytotoxic effects in a variety of cancer cell lines researchgate.netresearchgate.netmdpi.com. Its mechanism of action in cancer cells is linked to its interaction with DNA through intercalation, which can disrupt DNA replication and transcription, ultimately leading to cell death rsc.org. Furthermore, its preferential accumulation in the acidic lysosomes of cancer cells plays a crucial role in its cytotoxic effects, particularly in the context of photodynamic or radiodynamic therapy nih.govmdpi.comiiarjournals.orgunibo.it.

Studies have evaluated the cytotoxic effects of this compound on different cancer cell lines, including breast cancer cells (MCF-7), prostate carcinoma (PC-3), lung carcinoma (A549), colon carcinoma (HCT-116), and leukemia cell lines (Jurkat) researchgate.netresearchgate.netmdpi.com. Research has shown that treatment with this compound can result in a dose-dependent decrease in cancer cell viability researchgate.net. For instance, a study on breast cancer cells (MCF-7) observed cytotoxic effects at concentrations ranging from 50 µM to 200 µM . Another study reported inhibitory concentrations causing 50% cell death (IC50) on various cell lines ranging from 29.6 to 65.5 µM for a related acridinone (B8587238) derivative researchgate.net.

Mechanisms of Reactive Oxygen Species (ROS) Generation under Light Irradiation

This compound acts as a photosensitizer, meaning it can generate reactive oxygen species (ROS) when exposed to light of an appropriate wavelength nih.govnih.govmdpi.comirispublishers.comfrontiersin.orgiiarjournals.orgunibo.itoatext.comresearchgate.net. This property is fundamental to its application in Photodynamic Therapy (PDT). Upon excitation with blue light (around 488 nm), this compound undergoes a transition to an excited triplet state nih.govfrontiersin.org. In the presence of oxygen, this excited state can transfer energy to molecular oxygen, generating highly reactive singlet oxygen (Type II mechanism), or interact with substrates to form radicals (Type I mechanism), both leading to the production of various ROS, including superoxide (B77818) anion, hydroxyl radicals, and hydrogen peroxide irispublishers.comoatext.comresearchgate.net.

The generation of these cytotoxic ROS is a primary mechanism by which this compound mediates cell death in PDT nih.govnih.govmdpi.comfrontiersin.orgiiarjournals.orgunibo.itoatext.com. The ROS produced can damage various cellular components, including lipids, proteins, and nucleic acids, leading to cellular dysfunction and ultimately apoptosis or necrosis nih.govnih.govfrontiersin.orgoatext.com. The accumulation of this compound in lysosomes of cancer cells enhances the effectiveness of PDT, as the generated ROS can cause lysosomal membrane permeabilization and the release of hydrolytic enzymes, triggering cell death pathways nih.govnih.govfrontiersin.orgiiarjournals.orgunibo.it.

Evaluation as a Photosensitizer for Targeted Photodynamic Therapy

This compound has been evaluated as a photosensitizer for targeted PDT in various cancer models nih.govirispublishers.comiu.eduiiarjournals.orgnih.gov. Its ability to preferentially accumulate in the acidic tumor microenvironment and within acidic organelles like lysosomes in cancer cells provides a basis for selective targeting nih.govnih.govmdpi.comirispublishers.comiiarjournals.orgunibo.it. Upon localized light irradiation of the tumor, the accumulated this compound generates ROS, leading to localized damage and death of cancer cells while minimizing damage to surrounding normal tissues, which typically have a less acidic environment and lower accumulation of the dye nih.goviiarjournals.org.

Preclinical studies have explored the efficacy of this compound-based PDT in different cancer types. For instance, research on glioblastoma cells demonstrated a dramatic cytocidal effect upon exposure to this compound and white light irradiation iu.edunih.gov. Similarly, studies on mouse osteosarcoma cells showed that this compound-PDT could induce cell death and inhibit tumor growth iiarjournals.org. The potential of this compound in radiodynamic therapy (RDT), where X-rays are used to excite the photosensitizer, has also been investigated, showing selective toxicity against carcinoma cells and effectiveness in inhibiting tumor expansion and bone resorption in a bone metastasis model mdpi.comunibo.it. These findings highlight this compound's potential as a photosensitizer for targeted photodynamic and radiodynamic therapies, warranting further investigation for clinical translation nih.govirispublishers.comiu.eduiiarjournals.orgnih.gov.

Investigation of Tumor-Specific Accumulation in Hypoxic Microenvironments

This compound (Acridine Orange) demonstrates a notable accumulation in tumor cells, particularly within hypoxic microenvironments. This phenomenon is attributed to the acidic nature of these environments, a characteristic feature of many solid tumors where rapid growth outstrips blood supply, leading to oxygen deprivation and increased production of protons iiarjournals.orgwikipedia.org. Cancer cells actively transport these protons into extracellular fluid or lysosomes to maintain intracellular pH, resulting in lower extracellular and lysosomal pH compared to normal tissues iiarjournals.orgnih.gov.

The weakly basic nature of this compound allows it to accumulate in these acidic compartments, such as lysosomes iiarjournals.orgnih.gov. Studies have shown a correlation between the fluorescence intensity of accumulated this compound and the extracellular pH in tumors and normal tissues, with higher accumulation observed in more acidic tumor environments iiarjournals.org. This selective accumulation in acidic organelles within cancer cells, especially under hypoxic conditions, forms the basis for its investigation in tumor imaging and therapy strategies like photodynamic and radiodynamic therapy iiarjournals.orgnih.gov. The accumulation in acidic lysosomes can lead to lysosomal membrane permeabilization upon activation, potentially inducing cell death nih.gov.

Advanced Material Science and Nanotechnology Integration

This compound's properties make it suitable for integration with advanced materials and nanotechnology, particularly in the development of functional nanomaterials for biological applications.

Functionalization of Nanoparticles for Enhanced Biological Delivery and Imaging

The ability of this compound to bind to nucleic acids and its fluorescent properties are leveraged in the functionalization of nanoparticles for biological delivery and imaging. Nanoparticles offer advantages such as increased circulation time and the potential for targeted delivery through surface modification mdpi.com. Functionalization of nanoparticles with molecules like this compound can enhance their utility as nanoprobes for molecular imaging, providing high contrast and enabling the monitoring of molecular-level events nih.gov.

While the provided search results discuss the general principles of nanoparticle functionalization for drug delivery and bioimaging, and mention the use of Acridine Orange staining in conjunction with nanoparticles (e.g., gold nanoparticles for assessing cell behavior) biomedpharmajournal.org, specific detailed research findings on the functionalization of nanoparticles with this compound for enhanced delivery and imaging were not extensively detailed within the provided snippets. However, the principles of conjugating molecules to nanoparticle surfaces for targeted delivery and improved imaging properties are well-established in the field mdpi.comnih.govnih.gov. The high surface-to-volume ratio of nanoparticles allows for efficient functionalization to tailor their interaction with the biological environment and imaging modalities nih.gov.

Surface Adsorption and Self-Assembly on Inorganic Nanomaterials

This compound can interact with the surface of inorganic nanomaterials through adsorption and can potentially be involved in self-assembly processes. The adsorption of organic dyes, including basic dyes, onto inorganic supports like silica (B1680970) and metal oxides has been studied, often involving electrostatic interactions researchgate.netiwaponline.comniscpr.res.in. The surface properties of inorganic nanomaterials, such as surface charge, play a crucial role in the adsorption of charged dye molecules iwaponline.comniscpr.res.in. Modification of the inorganic surface can significantly alter its adsorption capacity for dyes researchgate.netiwaponline.com.

Self-assembly, a process where disordered components spontaneously organize into ordered structures, is a key technique in creating complex nanostructures with unique properties mdpi.comnih.govmdpi.comresearchgate.net. While the search results discuss the self-assembly of inorganic nanocrystals and the use of organic molecules as building blocks or signaling molecules in self-assembled nanostructures, specific detailed research findings on the self-assembly of this compound on inorganic nanomaterials were not prominently featured. However, the principles of electrostatic interactions and other non-covalent forces driving the self-assembly of charged molecules and nanoparticles suggest the potential for this compound to participate in such processes on appropriately functionalized inorganic surfaces nih.govmdpi.com.

Ecotoxicological Assessments and Environmental Remediation Research

Comprehensive Ecotoxicity Studies in Aquatic Ecosystems

Studies have explored the effects of Basic Orange 14 on different components of aquatic ecosystems, including microbial life and various aquatic organisms.

Impact on Microbial Community Dynamics and Function

This compound, like other cationic dyes, can interact with microorganisms. Acridine (B1665455), the parent structure of Acridine Orange, has antimicrobial properties and has been used to examine microbial content in soil and aquatic bacteria. wikipedia.org While some studies indicate that certain bacterial strains, such as Escherichia coli and Bacillus sp., can degrade azo dyes like Basic Orange 2 (a related compound), the specific impact of this compound on the diversity and function of complex microbial communities in aquatic environments requires further detailed investigation. mdpi.comicontrolpollution.com The effect of dyes on microbial communities can vary, with some studies showing that certain azo dyes can exert selective pressure and potentially reduce microbial diversity while favoring the growth of microorganisms with specific metabolic functions adapted to the presence of dyes. semanticscholar.org

Effects on Aquatic Organisms: Algal Growth Inhibition and Invertebrate Toxicity